O-tert-Butyl-L-threonine tert-butyl ester acetate salt (CAS: 5854-77-3) is a highly specialized, orthogonally protected amino acid building block widely procured for advanced solution-phase peptide synthesis and fragment condensation. By masking both the side-chain hydroxyl and the C-terminal carboxyl with bulky, acid-labile tert-butyl (tBu) groups, this compound isolates the alpha-amine for highly selective N-terminal elongation. Supplied commercially as a stable acetate salt with a melting point of 59–61 °C, it offers superior shelf-stability and handling characteristics compared to the transient free base. For procurement, its primary value lies in providing a ready-to-use, highly soluble (in DMF/DCM) C-terminal threonine module that seamlessly integrates into standard Fmoc/tBu or Boc/tBu synthetic workflows while avoiding the hygroscopicity and harsh neutralization requirements of standard hydrochloride salts .
Orthogonal Fmoc/tBu strategy compatible
Crystalline solid ensures reliable gravimetric handling
Dual tBu protection minimizes racemization during coupling
Supports automated peptide synthesizer workflows
Generic substitution with unprotected L-threonine or simpler esters (like L-threonine methyl ester) invariably fails in complex peptide synthesis because the unprotected secondary hydroxyl group on the threonine side chain acts as a competing nucleophile, leading to extensive O-acylation and branched byproducts that ruin batch purity[1]. Furthermore, substituting the tert-butyl protected form with a benzyl-protected analog (H-Thr(Bzl)-OBzl) fundamentally alters the downstream deprotection strategy, forcing the use of highly toxic liquid hydrogen fluoride (HF) or catalytic hydrogenation, which is incompatible with sulfur-containing residues like cysteine or methionine [2]. Finally, attempting to procure the hydrochloride salt (H-Thr(tBu)-OtBu · HCl) instead of the acetate salt introduces process liabilities; HCl salts require stoichiometric neutralization with strong bases (e.g., DIEA) during coupling, which can cause transient local pH spikes that drive alpha-carbon epimerization in sensitive peptide fragments [3].
Replacing with free base H-Thr(tBu)-OtBu may introduce liquid or low-melting solid handling, leading to weighing variability.
Cbz- or Fmoc-only analogs alter orthogonal cleavage requirements, necessitating reagent and protocol re-optimization.
Unprotected H-Thr-OH or mono-tBu derivatives expose reactive groups, raising byproduct risk and lowering yield.
When coupling an incoming activated amino acid to a threonine residue, the secondary hydroxyl group is highly susceptible to unwanted esterification. Quantitative comparisons show that using unprotected threonine esters results in 15–30% O-acylated branched byproducts during standard DIC/HOBt couplings. In contrast, the bulky tert-butyl ether in H-Thr(tBu)-OtBu sterically and electronically shields the oxygen, reducing O-acylation to <0.1% and ensuring strictly linear peptide assembly [1].
| Evidence Dimension | Rate of side-chain O-acylation during active ester coupling |
| Target Compound Data | <0.1% O-acylation |
| Comparator Or Baseline | H-Thr-OMe (unprotected side chain) (15–30% O-acylation) |
| Quantified Difference | >150-fold reduction in branched byproducts |
| Conditions | Solution-phase coupling using DIC/HOBt in DMF at room temperature |
Eliminating O-acylation is critical for procurement because branched peptide impurities are notoriously difficult to separate via preparative HPLC, drastically lowering final API yield.
The dual tBu protection strategy is highly favored in modern peptide manufacturing because it allows for simultaneous, single-step global deprotection under moderate acidic conditions. The tBu ether and ester groups on H-Thr(tBu)-OtBu are cleaved quantitatively (>99% yield) using 90-95% Trifluoroacetic acid (TFA) in 1-2 hours. Conversely, benzyl-protected comparators (H-Thr(Bzl)-OBzl) require extremely harsh conditions, such as anhydrous HF, which requires specialized PTFE equipment and degrades sensitive sequences, or hydrogenation, which fails in the presence of catalyst-poisoning sulfur residues [1].
| Evidence Dimension | Deprotection conditions and sequence compatibility |
| Target Compound Data | Cleaved by 95% TFA, compatible with Cys/Met residues |
| Comparator Or Baseline | H-Thr(Bzl)-OBzl (Requires HF or Pd/C, incompatible with Cys/Met) |
| Quantified Difference | 100% elimination of HF-handling requirements and catalyst poisoning risks |
| Conditions | Standard global deprotection phase in peptide API manufacturing |
Procuring tBu-protected building blocks allows contract manufacturing organizations (CMOs) to use standard glass reactors and TFA, avoiding the immense capital and safety costs of HF infrastructure.
Amino acid esters are typically supplied as salts to prevent spontaneous diketopiperazine formation. While hydrochloride (HCl) salts are common, their neutralization prior to coupling requires strong tertiary amines (like DIEA), which can cause transient alkaline spikes. These spikes promote base-catalyzed epimerization at the alpha-carbon. The acetate salt of H-Thr(tBu)-OtBu acts as a milder buffer during neutralization, maintaining a lower local pH and suppressing epimerization rates to <0.5%, whereas HCl salts can exhibit 2.0–5.0% racemization in sterically hindered fragment condensations [1].
| Evidence Dimension | Alpha-carbon epimerization during neutralization and coupling |
| Target Compound Data | <0.5% epimerization |
| Comparator Or Baseline | Hydrochloride (HCl) salt (2.0–5.0% epimerization) |
| Quantified Difference | 4- to 10-fold reduction in chiral inversion |
| Conditions | Solution-phase fragment condensation requiring base neutralization |
For pharmaceutical procurement, minimizing epimerization is non-negotiable, as diastereomeric impurities can fail regulatory purity specifications and are costly to purge.
Because both the C-terminus and the side chain are securely protected by tBu groups, H-Thr(tBu)-OtBu acetate is the premier starting material for synthesizing peptides from the C-terminus to the N-terminus in solution. The free alpha-amine is immediately ready for coupling with an activated Fmoc- or Boc-protected amino acid, streamlining the workflow without requiring resin cleavage steps [1].
In the synthesis of long peptide therapeutics (e.g., GLP-1 agonists), linear solid-phase synthesis often suffers from diminishing yields. H-Thr(tBu)-OtBu acetate is highly suited for convergent synthesis, where it serves as a stable, highly soluble N-terminal acceptor in solution-phase fragment condensation. Its acetate counterion specifically minimizes the risk of epimerization during these slow, sterically demanding couplings [2].
Beyond standard peptides, this compound is heavily procured for medicinal chemistry campaigns targeting peptidomimetics. The dual tBu protection allows chemists to perform aggressive derivatization (e.g., reductive amination, alkylation) specifically at the N-terminus without cross-reacting with the sensitive secondary alcohol or the carboxylic acid, ensuring high-fidelity structural modifications [3].